molecular formula C20H22N4O3S2 B2897937 ethyl 2-(3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate CAS No. 1257551-25-9

ethyl 2-(3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate

Cat. No. B2897937
CAS RN: 1257551-25-9
M. Wt: 430.54
InChI Key: MSFSLEGSOQRQPA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a useful research compound. Its molecular formula is C20H22N4O3S2 and its molecular weight is 430.54. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • Thiazole derivatives, including ethyl 2-substituted-aminothiazole-4-carboxylate analogs, have shown promising in vitro antitumor activity against a range of human tumor cell lines. One study highlighted a compound with significant activity against the RPMI-8226 leukemia cell line, indicating the potential of thiazole derivatives in cancer treatment (El-Subbagh, Abadi, & Lehmann, 1999).

Antimicrobial and Antioxidant Studies

  • Some thiazole derivatives have been evaluated for their antimicrobial and antioxidant properties. A study synthesizing ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates found certain compounds to exhibit excellent antibacterial and antifungal activities, along with significant antioxidant potential, suggesting their applicability in addressing infections and oxidative stress (Raghavendra et al., 2016).

Apoptosis-Inducing Agents for Cancer

  • Research into ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives has led to the discovery of new compounds with the ability to induce apoptosis in breast cancer cell lines. This highlights the therapeutic potential of these compounds in cancer treatment, especially in targeting specific pathways to induce cell death in cancerous cells (Gad et al., 2020).

Synthetic Modifications for Antimicrobial Activity

  • Modifications to ethyl 2-amino-4-methylthiazole-5-carboxylate have led to the development of derivatives with antimicrobial activity against various bacterial and fungal strains. This study emphasizes the importance of structural modifications in enhancing the biological activities of thiazole derivatives, contributing to the development of new antimicrobial agents (Desai, Bhatt, & Joshi, 2019).

properties

IUPAC Name

ethyl 2-[3-(6-cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-2-27-18(26)13-6-7-15-17(13)23-19(29-15)22-16(25)8-5-12-10-28-20-21-14(9-24(12)20)11-3-4-11/h9-11,13H,2-8H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFSLEGSOQRQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCC3=CSC4=NC(=CN34)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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